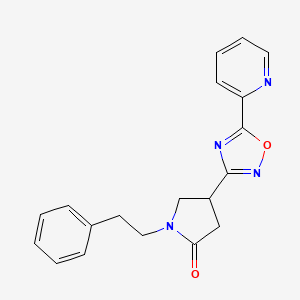
1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Polycyclic Systems Containing 1,2,4-Oxadiazole Ring : A study focused on the synthesis of novel bicyclic systems involving the 1,2,4-oxadiazole ring. It highlighted the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds and predicted their biological activities using a PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant, Antitumor, and Antimicrobial Activities
- Microwave-assisted Synthesis of Pyrazolopyridines : This study explored the synthesis of pyrazolopyridine derivatives and their activities. It found significant antioxidant, antitumor, and antimicrobial properties in some of the synthesized compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Apoptosis Inducers and Anticancer Agents
- Discovery of 3-Aryl-5-Aryl-1,2,4-Oxadiazoles as Apoptosis Inducers : This research identified a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. The study emphasized the importance of the oxadiazole ring in inducing apoptosis in cancer cells (Zhang et al., 2005).
Antibacterial Activity
- Antibacterial Activity of 1,3,4-Oxadiazole Thioether Derivatives : This paper discussed the design, synthesis, and assessment of 1,3,4-oxadiazole thioether derivatives for antibacterial activities. It found that these compounds demonstrated good inhibitory effects against certain bacterial strains (Song et al., 2017).
Antimycobacterial Agents
- Synthesis and Modeling Studies of Pyrrole Analogs as Antimycobacterial Agents : This investigation synthesized pyrrole analogs, including derived oxadiazoles, and evaluated them for antimycobacterial activities. It revealed promising anti-tubercular activity in some compounds (Joshi et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
- Electron-Transporting/Exciton-Blocking Material for OLEDs : This study synthesized m-terphenyl oxadiazole derivatives for use in OLEDs. These materials demonstrated high efficiency and reduced driving voltages in blue, green, and red OLED devices (Shih et al., 2015).
Luminescent and Charge Transport Materials
- Optical and Electronic Properties of 1,3,4-Oxadiazole Derivatives : This research explored the optical, electronic, and charge transport properties of various 1,3,4-oxadiazole derivatives for potential application in OLEDs. The study highlighted their promising characteristics as luminescent and charge transport materials (Sun & Jin, 2017).
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)18-21-19(25-22-18)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXUONFDPMQYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

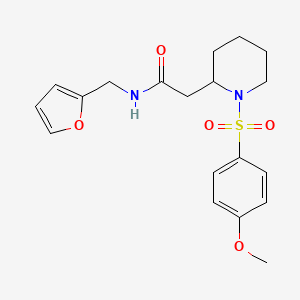
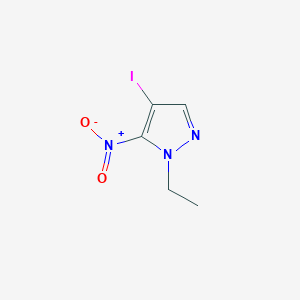
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)
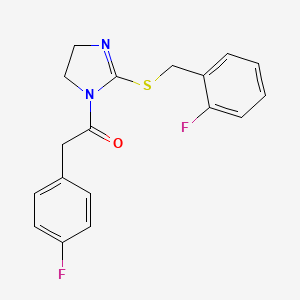
![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)
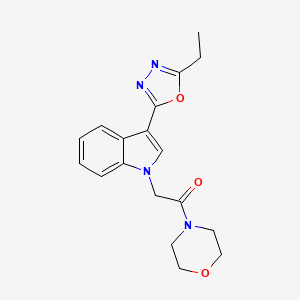
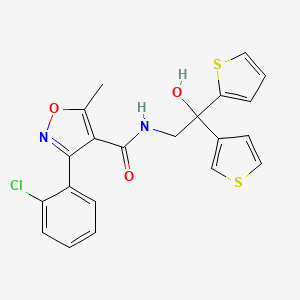
![6-(4-Chlorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2696274.png)
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)
![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)
![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)
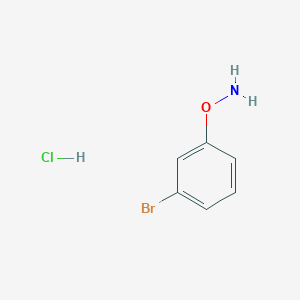
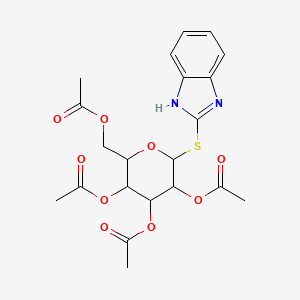
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)